molecular formula C14H12ClNO B8515501 2-Methyl-3-amino-4'-chloro-benzophenone

2-Methyl-3-amino-4'-chloro-benzophenone

Cat. No.: B8515501
M. Wt: 245.70 g/mol
InChI Key: BNCJTMZAEBHDBA-UHFFFAOYSA-N
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Description

2-Methyl-3-amino-4'-chloro-benzophenone is a substituted benzophenone derivative characterized by a methyl group at the 2-position, an amino group at the 3-position on one benzene ring, and a chlorine atom at the 4'-position on the second ring. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and chemical synthesis. Its synthesis is inferred to involve methods similar to those for related benzophenones, such as the use of isatoic anhydride to introduce amino groups, as demonstrated for 2-amino-4'-chloro-benzophenone (55% yield) .

Properties

Molecular Formula

C14H12ClNO

Molecular Weight

245.70 g/mol

IUPAC Name

(3-amino-2-methylphenyl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C14H12ClNO/c1-9-12(3-2-4-13(9)16)14(17)10-5-7-11(15)8-6-10/h2-8H,16H2,1H3

InChI Key

BNCJTMZAEBHDBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Features
2-Methyl-3-amino-4'-chloro-benzophenone 2-CH₃, 3-NH₂, 4'-Cl ~245.7 (calculated) Methyl group enhances lipophilicity; amino group enables hydrogen bonding.
4-Amino-4'-chloro-benzophenone (CAS 4913-77-3) 4-NH₂, 4'-Cl 231.7 Para-amino and chloro groups enable conjugation; used as an API intermediate .
4-Chlorobenzophenone (CAS 134-85-0) 4-Cl 216.7 Lacks amino/methyl groups; simpler structure with applications in UV curing .
(2-Bromophenyl)-(3-chloro-4-methylphenyl)methanone 2-Br, 3-Cl, 4-CH₃ 323.6 Bromine increases steric bulk; used in specialty chemical synthesis .

Physicochemical Properties

  • Solubility: The amino group in this compound improves aqueous solubility compared to non-amino analogs like 4-chlorobenzophenone (logP ~3.5 vs. ~4.2) .
  • Thermal Stability: Methyl and amino substituents reduce melting points relative to halogen-only derivatives. For example, 4-chlorobenzophenone has a boiling point of 365°C, while amino-substituted analogs decompose below 300°C .

Electronic and Steric Effects

  • Electron Donor/Acceptor Balance: The amino group (electron-donating) and chlorine (electron-withdrawing) create a polarized structure, enhancing reactivity in nucleophilic substitutions compared to non-amino analogs .
  • Steric Hindrance: The 2-methyl group in the target compound may limit access to the carbonyl group, reducing reaction rates in sterically sensitive reactions compared to 4-chlorobenzophenone .

Preparation Methods

Adapted Synthesis from Fluoro-Analog Patents

Although no direct patents for 2-methyl-3-amino-4'-chloro-benzophenone exist, the synthesis of 2-amino-4'-fluoro-benzophenone provides a transferable framework. By substituting fluorobenzene with chlorobenzene and introducing a methyl group at the ortho position, this two-step pathway becomes applicable:

Step 1: Friedel-Crafts Acylation

Phthalic imidine (isatoic anhydride) reacts with chlorobenzene in the presence of AlCl₃ to form 2-(4-chlorobenzoyl)benzamide. This step proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acylating agent.

Key Conditions :

  • Solvent : Ethylene dichloride or dichloromethane.

  • Catalyst : Anhydrous AlCl₃ (13–18 g per 29.42 g phthalic imidine).

  • Temperature : 55–65°C for 4–5 hours.

  • Yield : 94–96% for the fluoro analog.

Step 2: Hofmann Degradation

The intermediate amide undergoes Hofmann degradation using sodium hypochlorite (NaOCl) and sodium hydroxide (NaOH) to yield the primary amine.

Reaction Protocol :

  • The amide is suspended in water, and NaOCl (5–10% w/w) is added.

  • NaOH (20–40% w/w) is introduced to generate the hypobromite intermediate.

  • Heating to 85–90°C for 30–50 minutes liberates the amine.

Table 2: Hofmann Degradation Parameters

ParameterValueSource
Amide Intermediate2-(4-Chlorobenzoyl)benzamide
Oxidizing AgentNaOCl (5–10% w/w)
BaseNaOH (20–40% w/w)
Temperature85–90°C
Reaction Time30–50 minutes
Yield85–90% (fluoro analog)

Comparative Analysis of Methods

Efficiency and Practicality

  • Nitro Reduction :

    • Advantages : Single-step process, readily available reagents.

    • Limitations : Requires handling corrosive HCl and toxic SnCl₂; yields may vary with substrate purity.

  • Hofmann Degradation :

    • Advantages : High-purity product (>99% achievable); scalable for industrial use.

    • Limitations : Multi-step synthesis; sensitive to stoichiometric ratios of NaOCl/NaOH.

Table 3: Method Comparison

CriteriaNitro ReductionHofmann Degradation
Steps12
Key ReagentsSnCl₂, HClNaOCl, NaOH
Yield~69–96%85–90% (adapted estimate)
Purity~95%>99%
ScalabilityModerateHigh

Mechanistic Challenges and Solutions

Regioselectivity in Friedel-Crafts Acylation

Introducing the methyl group at the ortho position requires careful control of reaction conditions. AlCl₃ coordinates to the acyl chloride, directing electrophilic attack to the para position of the chlorobenzene ring. To achieve ortho-methyl substitution, pre-functionalized starting materials (e.g., methyl-containing phthalic imidine derivatives) or post-synthetic methylation may be necessary.

Byproduct Formation in Hofmann Degradation

Excess NaOCl can lead to over-oxidation, forming nitro compounds or azides. Mitigation strategies include:

  • Gradual addition of NaOCl.

  • Temperature modulation (85–90°C optimal).

Industrial-Scale Considerations

Catalyst Recovery

AlCl₃, a Lewis acid catalyst in Friedel-Crafts reactions, is often quenched with water, generating aluminum hydroxide waste. Modern protocols advocate for immobilized AlCl₃ on silica or ionic liquids to enable recycling.

Solvent Selection

Ethylene dichloride, while effective, poses environmental and health risks. Alternative solvents like toluene or cyclopentyl methyl ether (CPME) are being explored for greener synthesis.

Emerging Methodologies

Q & A

Q. What are the optimal synthetic routes for 2-methyl-3-amino-4'-chloro-benzophenone, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of substituted benzophenones typically involves Friedel-Crafts acylation or Ullmann coupling. For this compound:

  • Step 1: Start with 4-chlorobenzophenone as a precursor (common in benzophenone derivatives ).
  • Step 2: Introduce the methyl group via alkylation using methyl iodide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Step 3: Amination at the 3-position can be achieved via nitration followed by reduction (e.g., using Sn/HCl) or direct nucleophilic substitution with NH₃ under high pressure .
  • Optimization: Vary solvents (e.g., DMF vs. THF), catalysts (e.g., Pd/C for coupling reactions), and temperature. Monitor purity via HPLC (≥95% recommended for reproducibility) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Look for aromatic protons in the 6.5–8.0 ppm range. The amino group (–NH₂) may appear as a broad singlet at ~5.0 ppm (solvent-dependent) .
    • ¹³C NMR: Confirm carbonyl (C=O) at ~195 ppm and chlorophenyl carbons at 120–140 ppm .
  • Mass Spectrometry (HRMS): Calculate exact mass (e.g., C₁₄H₁₃ClN₂O = 260.06 g/mol) to verify molecular ion peaks .
  • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability:
    • Acidic (pH 2–4): Protonation of the amino group may reduce reactivity.
    • Basic (pH 8–10): Risk of hydrolysis at the carbonyl group.
    • Protocol: Incubate the compound in buffers (pH 2–10) at 25°C for 24 hours; analyze degradation via TLC .
  • Thermal Stability:
    • Use DSC/TGA to identify decomposition temperatures (expected >200°C for benzophenones ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., overlapping NMR signals) be resolved for this compound?

Methodological Answer:

  • Problem: Overlapping aromatic signals in ¹H NMR (common in ortho-substituted benzophenones ).
  • Solution:
    • Use 2D NMR (COSY, HSQC) to assign coupling patterns and resolve adjacent protons .
    • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
    • Employ deuterated solvents (e.g., DMSO-d₆) to sharpen peaks .

Q. What computational methods are suitable for predicting the reactivity and electronic properties of this compound?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry using B3LYP/6-31G(d) basis set.
    • Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Molecular Docking: Screen against biological targets (e.g., cyclooxygenase for anti-inflammatory potential) using AutoDock Vina .

Q. How does the substitution pattern (methyl, amino, chloro) influence the biological activity of benzophenone derivatives?

Methodological Answer:

  • Case Study: Chlorine at the 4'-position enhances lipophilicity, improving membrane permeability .
  • Amino Group: Acts as a hydrogen bond donor, critical for enzyme inhibition (e.g., antifungal activity in related compounds ).
  • Experimental Design:
    • Synthesize analogs (e.g., 3-nitro vs. 3-amino) and compare IC₅₀ values in bioassays .

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